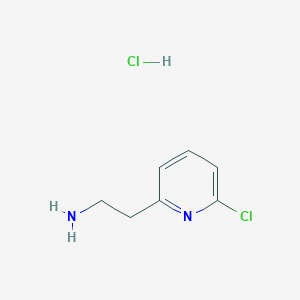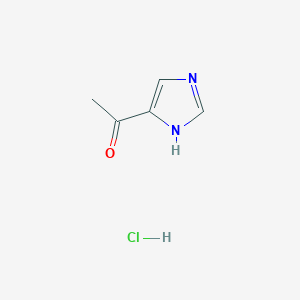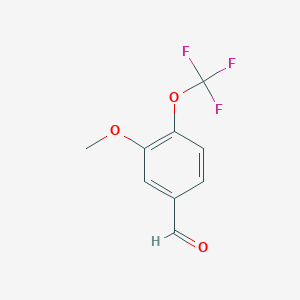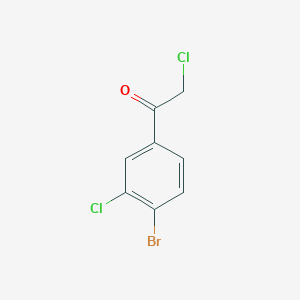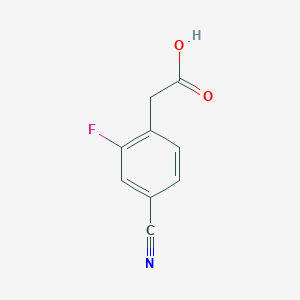
4-Cyano-2-fluorophenylacetic acid
Overview
Description
4-Cyano-2-fluorophenylacetic acid is an organic molecule with the chemical formula C₉H₆FNO₂. It is a derivative of phenylacetic acid, a naturally occurring compound found in some plants and honey. The compound features a benzene ring with a cyano group (C≡N) at the 4th position, a fluorine atom at the 2nd position, and a carboxylic acid group (COOH) attached to the alpha carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyano-2-fluorophenylacetic acid can be synthesized using methods similar to those used for phenylacetic acid derivatives. One potential synthetic route involves acylation reactions or multistep organic synthesis involving fluorination and nitrile introduction steps. The specific reaction conditions and reagents used in these steps can vary, but common methods include:
Fluorination: Introduction of the fluorine atom at the 2nd position on the benzene ring.
Nitrile Introduction: Addition of the cyano group at the 4th position.
Acylation: Formation of the carboxylic acid group attached to the alpha carbon.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound’s synthesis likely follows similar protocols to those used for other phenylacetic acid derivatives. These methods typically involve large-scale organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-fluorophenylacetic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols to form esters.
Decarboxylation: Under specific conditions, the carboxylic acid group might undergo decarboxylation to form a corresponding hydrocarbon.
Substitution Reactions: The presence of the cyano and fluorine groups can influence the molecule’s reactivity in substitution reactions.
Common Reagents and Conditions
Esterification: Typically involves the use of alcohols and acid catalysts.
Decarboxylation: Requires heat and sometimes a catalyst to facilitate the removal of the carboxyl group.
Substitution Reactions: May involve nucleophiles or electrophiles, depending on the specific reaction conditions.
Major Products
Esters: Formed from esterification reactions.
Hydrocarbons: Resulting from decarboxylation.
Substituted Derivatives: Products of substitution reactions involving the cyano and fluorine groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be used in the development of pharmaceuticals due to its functional groups that can participate in biological processes.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The specific mechanism of action for 4-Cyano-2-fluorophenylacetic acid is not well-documented. its functional groups suggest it could interact with various molecular targets and pathways. The cyano group is known for its electron-withdrawing nature, which can influence the reactivity of the molecule. The carboxylic acid group can form salts and hydrogen bonds, potentially affecting the compound’s interactions with biological molecules. The fluorine atom introduces a slight negative charge density, further influencing the molecule’s reactivity and interactions.
Comparison with Similar Compounds
4-Cyano-2-fluorophenylacetic acid can be compared with other phenylacetic acid derivatives, such as:
Phenylacetic Acid: The parent compound, naturally occurring in some plants and honey.
2-Fluorophenylacetic Acid: Similar structure but lacks the cyano group.
4-Cyanophenylacetic Acid: Similar structure but lacks the fluorine atom.
The presence of both the cyano and fluorine groups in this compound makes it unique, potentially offering distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
2-(4-cyano-2-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-8-3-6(5-11)1-2-7(8)4-9(12)13/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBHEZPYTTTZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261791-33-6 | |
| Record name | 2-(4-cyano-2-fluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


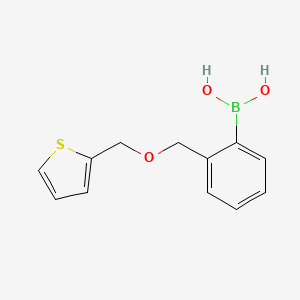
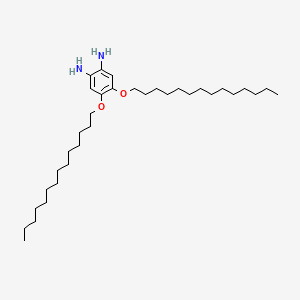
![12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole](/img/structure/B3186572.png)
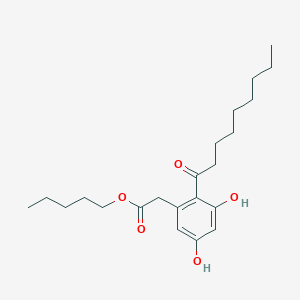
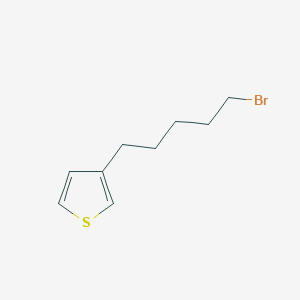

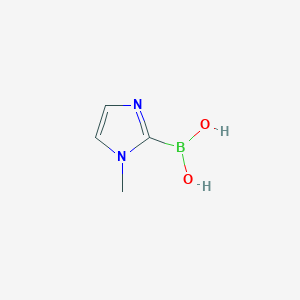
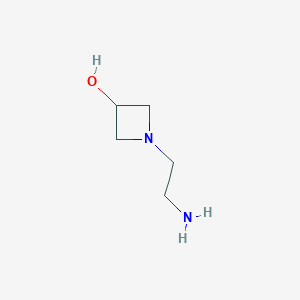
![3-Chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B3186611.png)
